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Compound of Interest

Compound Name: SYBR Green II

Cat. No.: B12393867 Get Quote

An In-depth Technical Guide to the Spectral Properties and Applications of SYBR Green II

For researchers, scientists, and professionals in drug development, the precise selection and

application of fluorescent nucleic acid stains are paramount for accurate and sensitive

detection. SYBR Green II has established itself as a highly sensitive dye, particularly for the

detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels. This guide provides

a comprehensive overview of its core spectral properties, detailed experimental protocols, and

the underlying mechanisms of its fluorescence.

Core Principles of SYBR Green II Fluorescence
SYBR Green II is an asymmetrical cyanine dye that exhibits low intrinsic fluorescence in its

unbound state.[1][2] Its significant fluorescence enhancement occurs upon binding to nucleic

acids.[1] This binding is not covalent and is thought to involve a combination of intercalation

and minor groove binding. When bound, the dye's structure becomes more rigid, which

reduces non-radiative decay pathways (such as rotational motion) and dramatically increases

its fluorescence quantum yield.[3]

A notable characteristic of SYBR Green II is its preferential binding and higher quantum yield

with RNA and ssDNA compared to double-stranded DNA (dsDNA).[1] This makes it an

exceptionally sensitive tool for RNA analysis. The fluorescence of the RNA/SYBR Green II
complex is over seven times greater than that of the RNA/ethidium bromide complex.

Furthermore, its fluorescence is not quenched by common denaturants like urea or

formaldehyde, eliminating the need for extensive washing steps after staining denaturing gels.
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Spectral and Performance Characteristics
The utility of a fluorescent dye is defined by its spectral properties and performance metrics.

SYBR Green II is compatible with a wide range of common laboratory imaging instruments.

Spectral Properties
SYBR Green II has a primary excitation maximum in the blue light region and a secondary

peak in the UV region, with its emission centered in the green part of the spectrum.

Property Wavelength/Value Bound To Notes

Primary Excitation

Maximum
497 nm RNA/DNA

Compatible with

argon-ion lasers and

mercury-arc lamps.

Secondary Excitation

Maximum
~254 nm RNA/DNA

Allows for use with

standard UV

transilluminators.

Emission Maximum 520 nm RNA/DNA
Detected as green

fluorescence.

Note: Some sources may report slight variations in peak wavelengths (e.g., 484/515 nm), which

can be dependent on the solvent and binding substrate.

Quantitative Performance Data
The sensitivity of SYBR Green II is a result of its high fluorescence quantum yield and strong

binding affinity.
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Parameter Value Comparison

Quantum Yield (Φ) with RNA ~0.54

More than 7x greater than

RNA/Ethidium Bromide

(~0.07).

Quantum Yield (Φ) with dsDNA ~0.36

Detection Limit (254 nm epi-

illumination)
100 pg RNA/ssDNA per band

Superior sensitivity for RNA

detection.

Detection Limit (300 nm

transillumination)
500 pg RNA per band

Detection in Denaturing Gels

(254 nm epi)
1.0 ng RNA per band

No washing or destaining

steps required.

Detection in Denaturing Gels

(300 nm trans)
4.0 ng RNA per band

Experimental Protocols
Proper handling and adherence to optimized protocols are critical for achieving maximum

sensitivity and reproducibility with SYBR Green II.

Safety and Handling
Potential Mutagen: As SYBR Green II binds to nucleic acids, it should be treated as a

potential mutagen and handled with appropriate care.

DMSO Stock Solution: The dye is typically supplied in DMSO, which is known to facilitate the

entry of organic molecules into tissues. Double gloves are strongly recommended when

handling the stock solution.

Disposal: Solutions containing SYBR Green II should be decontaminated by pouring them

through activated charcoal. The charcoal can then be incinerated.

Post-Electrophoresis Staining Workflow
This is the recommended method for staining agarose and polyacrylamide gels.
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Preparation

Staining

Visualization

Start: Electrophoresis Completed

Prepare Staining Buffer
(e.g., TBE, pH 7.5-8.0)

Use fresh buffer

Dilute SYBR Green II Stock
(1:5,000 to 1:10,000)

Place gel in plastic container

Add staining solution to cover gel

Incubate with gentle agitation
(10-40 min at RT, protected from light)

Illuminate Gel
(254 nm epi- or 300 nm trans-illumination)

No destaining needed

Photograph using a
SYBR Green photographic filter

End: Image Acquired

Click to download full resolution via product page

Caption: Post-electrophoresis staining workflow for nucleic acid gels using SYBR Green II.
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Detailed Staining Protocol
Electrophoresis: Perform electrophoresis on non-denaturing or denaturing

(polyacrylamide/urea or agarose/formaldehyde) gels according to standard procedures.

Prepare Staining Solution:

For non-denaturing polyacrylamide and agarose gels, prepare a 1:10,000 dilution of the

SYBR Green II stock solution in a suitable buffer (e.g., TBE - 89 mM Tris, 89 mM Boric

acid, 1 mM EDTA).

For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended for optimal

results.

Crucially, ensure the final pH of the staining solution is between 7.5 and 8.0 at the

temperature used for staining, as the dye is pH-sensitive.

Prepare the solution in a plastic container, as the dye may adsorb to glass surfaces.

Staining:

Place the gel in a suitable container and add enough staining solution to completely

submerge the gel.

Agitate the gel gently at room temperature, protecting it from light.

Optimal staining times are typically 10-40 minutes for polyacrylamide gels and 20-40

minutes for agarose gels, depending on gel thickness.

No destaining step is necessary.

Visualization and Photography:

Illuminate the stained gel using a 300 nm UV transilluminator. For the highest sensitivity,

254 nm epi-illumination is recommended.

Photograph the gel using a dedicated SYBR Green photographic filter. Filters designed for

ethidium bromide will yield poor results and should not be used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12393867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The negligible background fluorescence allows for long film exposures (e.g., 1-1.5 minutes

with 254 nm epi-illumination) to detect minute quantities of nucleic acid.

Advanced Applications and Considerations
While primarily used for gel staining, the high sensitivity of SYBR Green II makes it suitable for

other applications requiring sensitive detection of single-stranded nucleic acids, such as single-

strand conformation polymorphism (SSCP) analysis. When used for staining gels prior to

Northern blotting, the inclusion of 0.1–0.3% SDS in the prehybridization and hybridization

buffers is necessary to remove the dye and ensure efficient transfer and probe binding.

In conclusion, SYBR Green II is a powerful and sensitive fluorescent stain with a clear

advantage for the detection of RNA and ssDNA. Its favorable spectral properties, high quantum

yield, and simple, rapid staining protocol make it an invaluable tool for molecular biology

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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